2-(1-Cyano-2-methylbutyl)-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-(1-Cyano-2-methylbutyl)-1,3-thiazole-4-carboxylic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a cyano group, a methyl group, and a carboxylic acid group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Cyano-2-methylbutyl)-1,3-thiazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiazole with a suitable cyano-containing reagent can lead to the formation of the desired compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Cyano-2-methylbutyl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine group.
Substitution: The thiazole ring can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the thiazole ring.
Scientific Research Applications
2-(1-Cyano-2-methylbutyl)-1,3-thiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe to investigate biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-Cyano-2-methylbutyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The carboxylic acid group can also play a role in the compound’s solubility and reactivity in biological environments.
Comparison with Similar Compounds
Similar Compounds
2-(1-Cyano-2-methylbutyl)-1,3-thiazole-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
2-(1-Cyano-2-methylbutyl)-1,3-thiazole-4-methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid group.
2-(1-Cyano-2-methylbutyl)-1,3-thiazole-4-aldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid group.
Uniqueness
2-(1-Cyano-2-methylbutyl)-1,3-thiazole-4-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts specific chemical properties such as acidity and the ability to form salts and esters. This makes it particularly useful in applications where these properties are desired, such as in drug design and synthesis of complex organic molecules.
Properties
IUPAC Name |
2-(1-cyano-2-methylbutyl)-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-3-6(2)7(4-11)9-12-8(5-15-9)10(13)14/h5-7H,3H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFXGKIBVFDKBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C#N)C1=NC(=CS1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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